Zedoarondiol vs. Isozedoarondiol: Superior Cytotoxicity in A549 Lung Carcinoma (IC₅₀ 3.64 vs. 4.21 μM, Same-Study Head-to-Head)
In a direct head-to-head cytotoxicity screen against the A549 lung carcinoma cell line, Zedoarondiol (IC₅₀ = 3.64 ± 0.66 μM) demonstrated ~13.5% greater potency than its closest structural epimer, Isozedoarondiol (IC₅₀ = 4.21 ± 0.93 μM), both tested under identical MTT assay conditions [1]. Zedoarondiol also showed superior potency relative to Isozedoarondiol in MCF-7 (7.34 ± 0.94 vs. 9.19 ± 0.79 μM) and MDA-MB-231 (7.51 ± 1.35 vs. 9.40 ± 1.21 μM) breast cancer models within the same experimental framework [1]. The differentiation in A549, the most sensitive cell line across all tested compounds (IC₅₀ range 3.13–13.54 μM [2]), is particularly relevant for lung oncology screening programs.
| Evidence Dimension | Cytotoxicity (IC₅₀) in lung carcinoma A549 cells |
|---|---|
| Target Compound Data | IC₅₀ = 3.64 ± 0.66 μM (Zedoarondiol) |
| Comparator Or Baseline | Isozedoarondiol: IC₅₀ = 4.21 ± 0.93 μM; Positive control Doxorubicin: IC₅₀ = 0.0831 ± 0.0091 μM |
| Quantified Difference | Zedoarondiol ~13.5% more potent than Isozedoarondiol (3.64 vs. 4.21 μM) |
| Conditions | A549 non-small-cell lung carcinoma cell line; MTT assay; data from single study (Reference 95 in Biomolecules 2024 review) |
Why This Matters
Procurement of Zedoarondiol rather than Isozedoarondiol directly yields quantifiably greater cytotoxic potency in A549 lung cancer screening, reducing the risk of false-negative hits in early-stage oncology discovery programs.
- [1] Table 8, Biomolecules. 2024;14(4):387 (PMC11048675), data compiled from Reference 95 therein. Zedoarondiol (18) vs. Isozedoarondiol (20) cytotoxic IC₅₀ values in A549, MCF-7, MDA-MB-231, and HL-60 cell models. View Source
- [2] Nguyen TT, Tran TH, Nguyen TH, Do TH. Cytotoxic sesquiterpenes and diterpenes from the rhizomes of Curcuma zedoaroides. Biochem Syst Ecol. 2024;112:104781. View Source
